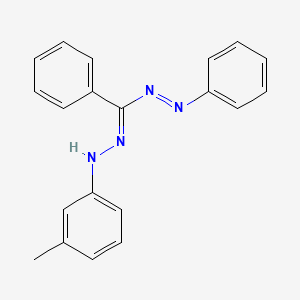

3,5-Diphenyl-1-(m-tolyl)formazan

Description

BenchChem offers high-quality 3,5-Diphenyl-1-(m-tolyl)formazan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diphenyl-1-(m-tolyl)formazan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H18N4 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N'-(3-methylanilino)-N-phenyliminobenzenecarboximidamide |

InChI |

InChI=1S/C20H18N4/c1-16-9-8-14-19(15-16)22-24-20(17-10-4-2-5-11-17)23-21-18-12-6-3-7-13-18/h2-15,22H,1H3/b23-21?,24-20+ |

InChI Key |

TXSUIVPRHHQNTM-GBNUVNFUSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)N/N=C(\C2=CC=CC=C2)/N=NC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=CC=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Diphenyl-1-(m-tolyl)formazan: Chemical Properties, Mechanistic Pathways, and High-Throughput Assay Methodologies

Executive Summary: The Role of Formazan Chemistry in Drug Discovery

In the landscape of preclinical drug development, quantifying cellular viability and metabolic flux is a foundational requirement. Formazans are highly colored, artificial chromogenic products synthesized biologically through the enzymatic reduction of tetrazolium salts ([1]). Among these, 3,5-Diphenyl-1-(m-tolyl)formazan —the direct reduction product of m-Tolyltetrazolium Red—stands out as a critical molecular probe.

By acting as a terminal electron acceptor for intracellular dehydrogenases, the m-tolyl tetrazolium/formazan system translates invisible metabolic activity into a quantifiable spectrophotometric signal. This whitepaper provides a comprehensive technical breakdown of the chemical properties of 3,5-Diphenyl-1-(m-tolyl)formazan, the electron-transfer kinetics governing its formation, and a self-validating protocol for its application in high-throughput cytotoxicity screening.

Chemical and Physical Profiling

Understanding the physicochemical properties of 3,5-Diphenyl-1-(m-tolyl)formazan is essential for optimizing assay conditions, particularly regarding its solubility and spectral characteristics. The addition of the m-tolyl functional group alters the molecule's lipophilicity and redox potential compared to standard MTT formazan, offering unique sensitivities in specific cellular models.

Table 1: Core Chemical Properties

| Property | Value / Description |

| Chemical Name | 3,5-Diphenyl-1-(m-tolyl)formazan |

| Synonyms | m-Tolyltetrazolium Red Formazan |

| CAS Number | 71274-65-2 () |

| Molecular Formula | C₂₀H₁₈N₄ ([2]) |

| Molecular Weight | 314.39 g/mol ([2]) |

| Appearance | Orange to Amber to Dark red powder/crystal ([3]) |

| Melting Point | ~157°C ([3]) |

| Predicted Boiling Point | 465.1 ± 38.0 °C ([3]) |

| Predicted pKa | 11.58 ± 0.10 ([3]) |

| Solubility Profile | Insoluble in aqueous media; highly soluble in DMSO and acidified isopropanol. |

Mechanistic Biology: Electron Transfer and Ring Cleavage

The generation of 3,5-Diphenyl-1-(m-tolyl)formazan is not a spontaneous chemical reaction; it is a strictly enzyme-driven process. In viable cells, the precursor—m-Tolyltetrazolium Red (CAS: 88159-25-5)—permeates the lipophilic cell membrane ([4]).

Once inside, it encounters NAD(P)H-dependent oxidoreductases and dehydrogenases, primarily localized within the mitochondria. The biochemical mechanism involves a nucleophilic attack that forces the cleavage of the tetrazolium ring. Specifically, the O-N bond breaks, transferring electrons to the tetrazolium nitrogen, which subsequently breaks the bond between the nitrogen atoms at positions two and three of the ring ([5]). This ring-opening event converts the pale/colorless tetrazolium salt into the highly conjugated, dark red, and water-insoluble 3,5-Diphenyl-1-(m-tolyl)formazan.

Because necrotic or apoptotic cells rapidly deplete their NAD(P)H pools, the formation of this formazan is fundamentally restricted to living, metabolically active cells ([6]).

Biochemical reduction of m-Tolyltetrazolium Red to its formazan derivative via cellular metabolism.

Experimental Protocols: A Self-Validating Assay System

As an application scientist, I stress that an assay is only as reliable as its internal controls. The following protocol for utilizing the m-tolyl tetrazolium/formazan system is designed to be self-validating, ensuring that the spectrophotometric readout is free from chemical interference or false positives.

Phase 1: Preparation and Treatment

-

Cell Seeding: Seed target cells (e.g., 5,000–10,000 cells/well) in a flat-bottom 96-well microplate using 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for adherence and recovery.

-

Compound Administration: Introduce the experimental therapeutics.

-

Causality Check (Self-Validation): You must include a Vehicle Control (e.g., 0.1% DMSO) to establish baseline 100% viability, a Positive Cytotoxic Control (e.g., 1 µM Staurosporine) to validate the assay's dynamic range, and a Media-Only Blank to subtract background absorbance.

-

Phase 2: Formazan Generation

-

Tetrazolium Addition: Add 10 µL of m-Tolyltetrazolium Red solution (typically 5 mg/mL in sterile PBS) directly to each well.

-

Causality Check (Photochemistry): Tetrazolium salts are susceptible to photochemical reduction ([1]). The reagent must be prepared and stored in the dark. Exposing the plate to ambient laboratory light for prolonged periods will artificially inflate the formazan baseline.

-

-

Incubation: Return the plate to the incubator for 1 to 4 hours. During this window, viable cells will internalize the salt and precipitate 3,5-Diphenyl-1-(m-tolyl)formazan as dark red intracellular crystals.

Phase 3: Solubilization and Quantification

-

Media Aspiration & Solubilization: Carefully aspirate the culture media without disturbing the cell monolayer or the precipitated crystals. Add 100 µL of a solubilization buffer (100% DMSO or acidified isopropanol).

-

Mechanistic Rationale: 3,5-Diphenyl-1-(m-tolyl)formazan is highly hydrophobic. If the crystals are not fully dissolved, the microplate reader will measure light scattering (turbidity) rather than true absorbance, destroying the linear correlation between signal and cell number. DMSO effectively lyses the cell membrane and forces the formazan into a homogenous solution.

-

-

Spectrophotometric Reading: Agitate the plate on an orbital shaker for 10 minutes to ensure uniform color distribution. Read the absorbance at 490–530 nm.

End-to-end self-validating experimental workflow for the m-tolyl formazan cytotoxicity assay.

Data Interpretation

Once the raw absorbance data is collected, the metabolic viability is calculated using the following normalization equation:

Cell Viability (%) =[ (Absorbance_Treatment - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) ] × 100

A reduction in the formation of 3,5-Diphenyl-1-(m-tolyl)formazan directly correlates with a loss of mitochondrial dehydrogenase activity, providing an accurate, dose-dependent curve for determining the IC₅₀ of novel drug candidates.

References

-

Wikipedia. "Formazan." Wikimedia Foundation. Available at: [Link]

-

PureSynth. "35-Diphenyl-1-(M-Tolyl)Formazan 98.0%(HPLC)." PureSynth Product Catalog. Available at:[Link]

-

ResearchGate. "Structure of NBT and reduction of tetrazolium ring to formazan." ResearchGate. Available at:[Link]

-

PubMed. "A quantitative colorimetric method to evaluate the functional state of human polymorphonuclear leukocytes." National Institutes of Health. Available at:[Link]

Sources

- 1. Formazan - Wikipedia [en.wikipedia.org]

- 2. pure-synth.com [pure-synth.com]

- 3. 3,5-DIPHENYL-1-(M-TOLYL)FORMAZAN CAS#: 83809-73-8 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. A quantitative colorimetric method to evaluate the functional state of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Synthesis and Mechanistic Evaluation of 3,5-Diphenyl-1-(m-tolyl)formazan

Executive Summary

Formazans are a highly versatile class of nitrogen-rich organic compounds characterized by their intense coloration, photochromic properties, and their critical role as the reduced state in the tetrazolium-formazan redox couple[1]. This technical whitepaper explores the structural dynamics and synthesis pathway of 3,5-Diphenyl-1-(m-tolyl)formazan (CAS: 71274-65-2)[2]. By examining the underlying molecular dynamics—specifically the 1,5-proton shift and pseudoaromatic chelate formation—we establish a rational, self-validating experimental protocol for its synthesis via diazonium coupling.

Structural Dynamics & Mechanistic Causality

The defining feature of the formazan backbone (–N=N–C=N–NH–) is its highly dynamic electronic and structural nature. For asymmetric formazans like 3,5-diphenyl-1-(m-tolyl)formazan, the IUPAC numbering implies distinct substituents at the N1 and N5 positions. However, tautomerization driven by a rapid 1,5-proton shift renders the N1 and N5 positions chemically equivalent in solution[1],[3].

The N-H proton is strongly hydrogen-bonded to the opposing nitrogen, creating a resonance-stabilized, pseudoaromatic six-membered chelate ring[4].

Causality in Precursor Selection: Because of this tautomeric equilibrium, synthesizing this molecule can theoretically be approached from two distinct diazonium/hydrazone pairs:

-

Route A: m-Tolyldiazonium chloride + Benzaldehyde phenylhydrazone

-

Route B: Phenyldiazonium chloride + Benzaldehyde m-tolylhydrazone

Both routes yield the exact same thermodynamic product[1]. Therefore, the experimental choice is dictated purely by precursor stability and commercial availability. Benzaldehyde phenylhydrazone is highly stable, easily crystallized, and resists auto-oxidation better than m-tolylhydrazone derivatives. Consequently, Route A is the superior strategic choice for high-yield synthesis.

Fig 1: 1,5-Proton shift and tautomeric equilibrium in asymmetric formazan chelate rings.

Synthesis Strategy & Experimental Protocols

The synthesis is a convergent three-phase process: hydrazone formation, diazotization, and alkaline azo coupling. The azo coupling must be conducted at a high pH (≥ 12) or in pure pyridine to deprotonate the hydrazone, ensuring it is sufficiently nucleophilic to attack the electrophilic diazonium cation[4].

Fig 2: Three-phase synthetic workflow for 3,5-Diphenyl-1-(m-tolyl)formazan.

Step-by-Step Methodology

Phase 1: Synthesis of Benzaldehyde Phenylhydrazone

-

Reagent Preparation: Dissolve 10.6 g (0.1 mol) of benzaldehyde in 50 mL of absolute ethanol.

-

Condensation: Add 10.8 g (0.1 mol) of phenylhydrazine dropwise. Add 3-5 drops of glacial acetic acid to catalyze the imine formation.

-

Reflux: Heat the mixture under reflux for 2 hours.

-

Isolation: Cool the mixture to 0 °C. Filter the precipitated benzaldehyde phenylhydrazone, wash with cold ethanol, and dry under a vacuum.

Phase 2: Diazotization of m-Toluidine

-

Amine Solubilization: Dissolve 10.7 g (0.1 mol) of m-toluidine in 30 mL of concentrated HCl and 30 mL of distilled water.

-

Thermal Control: Cool the acidic solution to 0–5 °C in an ice-salt bath. Causality Note: Maintaining the temperature strictly below 5 °C is critical to prevent the thermal degradation of the diazonium salt into m-cresol and nitrogen gas.

-

Nitrosation: Slowly add a pre-cooled solution of 6.9 g (0.1 mol) of sodium nitrite ( NaNO2 ) in 20 mL of water dropwise. Stir for 30 minutes to yield the electrophilic m-tolyldiazonium chloride.

Phase 3: Azo Coupling

-

Hydrazone Activation: Dissolve the synthesized benzaldehyde phenylhydrazone (0.1 mol) in 50 mL of pyridine (or a highly alkaline NaOH/sodium acetate buffer, pH ≥ 12)[4]. Cool to 0–5 °C.

-

Coupling: Add the cold m-tolyldiazonium chloride solution dropwise to the hydrazone solution under vigorous stirring. A deep red/purple color will immediately develop as the extended π -conjugated formazan system forms[1].

-

Maturation: Stir the mixture for an additional 2 hours at 0–5 °C, then pour it over crushed ice to precipitate the crude formazan.

-

Purification: Filter the dark precipitate, wash extensively with distilled water to remove pyridine and inorganic salts, and recrystallize from methanol to obtain pure 3,5-Diphenyl-1-(m-tolyl)formazan[4].

Analytical Validation & Spectral Signatures

To ensure the integrity of the synthesized product, rigorous spectroscopic validation is required. The presence of the pseudoaromatic chelate ring significantly influences the spectral data, acting as a self-validating mechanism for successful synthesis.

Table 1: Expected Analytical Data for 3,5-Diphenyl-1-(m-tolyl)formazan

| Analytical Method | Target Signal / Range | Structural Assignment & Causality |

| UV-Vis Spectroscopy | 410 – 500 nm | π→π∗ transitions within the N=N group and the pseudoaromatic chelate ring[1]. |

| FTIR Spectroscopy | 1593 – 1610 cm⁻¹ | Sharp C=N stretching vibration, highly indicative of the closed chelate form[4]. |

| FTIR Spectroscopy | 3061 – 3087 cm⁻¹ | Broadened N-H stretch due to strong intramolecular hydrogen bonding (Ph–NH···N–Ph)[4]. |

| 1H NMR (DMSO-d6) | 14.3 – 15.1 ppm (Singlet) | Highly deshielded N-H proton trapped in the pseudoaromatic chelate ring[4],. |

| 1H NMR (DMSO-d6) | 2.20 – 2.40 ppm (Singlet) | Aliphatic protons of the m-tolyl methyl group (–CH3) confirming the asymmetric substitution. |

Conclusion

The synthesis of 3,5-Diphenyl-1-(m-tolyl)formazan highlights the intersection of structural dynamics and synthetic strategy. By understanding the 1,5-proton shift and the absolute necessity of alkaline conditions for azo coupling, researchers can reliably synthesize this compound. Its robust π -conjugated framework and distinct spectral signatures make it an invaluable molecule for downstream applications in colorimetric viability assays, coordination chemistry, and photochemistry[5],[3].

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Formazan | Sigma-Aldrich [sigmaaldrich.com]

- 3. Monitoring the photochemistry of a formazan over 15 orders of magnitude in time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Functionalized formazans: A review on recent progress in their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic and Analytical Guide to 3,5-Diphenyl-1-(m-tolyl)formazan in Cell Viability Assays

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

As a Senior Application Scientist, I approach assay design not merely as a sequence of procedural steps, but as a dynamic biological and thermodynamic system. In the realm of high-throughput screening and in vitro cytotoxicity profiling, the reliability of your readout is entirely dependent on the chemical integrity of your reporter molecules.

This guide provides an in-depth mechanistic analysis of 3,5-Diphenyl-1-(m-tolyl)formazan (CAS: 71274-65-2) [1], the highly conjugated, lipophilic reporter dye generated during cellular reduction assays. By understanding the causality behind its formation and physicochemical behavior, researchers can engineer highly reproducible, self-validating experimental workflows.

The Biological and Thermodynamic Causality

To utilize 3,5-Diphenyl-1-(m-tolyl)formazan effectively, one must understand its origin. It is not added directly to cells; rather, it is the metabolic end-product of its water-soluble precursor, m-Tolyltetrazolium Red (2,5-Diphenyl-3-(m-tolyl)tetrazolium chloride)[2].

The Electron-Sink Mechanism

In a viable, metabolically active cell, the mitochondrial respiratory chain (specifically Complex II / succinate dehydrogenase) and cytosolic NAD(P)H-dependent oxidoreductases are constantly cycling electrons[3]. The tetrazolium core acts as an exogenous electron sink. When these enzymes transfer electrons to the tetrazolium salt, the thermodynamically unstable tetrazole ring undergoes reductive cleavage.

This structural rearrangement causes a massive shift in the molecule's properties:

-

Optical Shift: The molecule transitions from a pale/colorless state to a highly conjugated open-chain formazan, absorbing strongly in the visible spectrum (typically yielding a red/purple color)[3].

-

Solubility Collapse: The loss of the localized cationic charge renders the resulting 3,5-Diphenyl-1-(m-tolyl)formazan highly lipophilic and insoluble in aqueous culture media[1].

Causality in Assay Design: This insolubility is a critical feature, not a flaw. The precipitation of the formazan dye traps the signal inside the specific cell that generated it, preventing signal diffusion and cross-talk between adjacent wells until the researcher intentionally lyses the system.

Cellular reduction pathway of m-Tolyltetrazolium Red to its formazan derivative.

Quantitative Physicochemical Profiling

The structural inclusion of the meta-tolyl group subtly alters the reduction potential and crystallization thermodynamics compared to standard MTT formazan. Below is the consolidated physicochemical data for 3,5-Diphenyl-1-(m-tolyl)formazan[1].

| Property | Quantitative Value / Description |

| Chemical Name | 3,5-Diphenyl-1-(m-tolyl)formazan |

| CAS Number | 71274-65-2 |

| Molecular Formula | C₂₀H₁₈N₄ |

| Molecular Weight | 314.39 g/mol |

| Purity Standard | >98.0% (HPLC) |

| Melting Point | 156 °C |

| Boiling Point | 454.7 ± 38.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Refractive Index | 1.607 |

| Solubility Profile | Insoluble in aqueous buffers; Soluble in polar aprotic solvents (DMSO) |

Self-Validating Experimental Protocol: Cell Viability Assay

A robust assay must be self-validating—meaning internal controls automatically flag systemic errors (e.g., media interference, incomplete solubilization). The following protocol utilizes m-Tolyltetrazolium Red to generate 3,5-Diphenyl-1-(m-tolyl)formazan for cytotoxicity screening[4].

Step-by-step self-validating workflow for formazan-based cell viability assays.

Phase I: System Preparation & Controls

-

Reagent Reconstitution: Dissolve m-Tolyltetrazolium Red in sterile PBS (pH 7.4) to a stock concentration of 5 mg/mL. Causality: PBS is used instead of water to maintain osmotic balance when spiked into the culture media.

-

Control Matrix Setup:

-

Blank Control: Media + Tetrazolium (No cells). Validates that the media components (e.g., ascorbic acid) are not spontaneously reducing the dye.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Triton X-100). Establishes the baseline absorbance of 100% cell death.

-

Vehicle Control: Cells + Vehicle (e.g., 0.1% DMSO). Establishes the 100% viability baseline.

-

Phase II: Incubation & Reduction

-

Dosing: Following standard compound treatment (typically 24-72 hours), add the tetrazolium stock solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Metabolic Incubation: Incubate the plates at 37°C in the dark for 1 to 4 hours.

-

Causality: The incubation time is highly dependent on the metabolic rate of the specific cell line. The reaction requires sufficient time for intracellular transport and enzymatic reduction to generate a quantifiable accumulation of 3,5-Diphenyl-1-(m-tolyl)formazan crystals.

-

Phase III: Solubilization & Quantification

-

Media Aspiration (Optional but Recommended): Carefully aspirate the media without disturbing the purple formazan crystals anchored at the bottom of the well.

-

Solubilization: Add 100 µL of pure DMSO (or acidified isopropanol) to each well.

-

Causality: Because 3,5-Diphenyl-1-(m-tolyl)formazan is highly lipophilic[1], the addition of a polar aprotic solvent is thermodynamically required to disrupt the crystalline lattice, lyse the cell membrane, and achieve a homogenous solution.

-

-

Agitation: Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution.

-

Readout: Measure the optical density (OD) using a microplate reader at an absorbance wavelength of ~490–520 nm, with a reference wavelength of 650 nm to subtract background cellular debris.

Quality Control & Troubleshooting

Even with a self-validating system, biochemical assays are subject to micro-environmental variables. As an application scientist, I look for the following failure modes:

-

High Background in the Blank Control:

-

Cause: Reducing agents in the culture media (such as DTT, beta-mercaptoethanol, or high concentrations of ascorbic acid) are chemically reducing the tetrazolium to formazan independent of cellular metabolism.

-

Solution: Wash cells with PBS and replace with fresh, minimal media prior to adding the tetrazolium salt.

-

-

Incomplete Solubilization (High Variance between Replicates):

-

Cause: The 3,5-Diphenyl-1-(m-tolyl)formazan crystals have not fully dissolved, leading to light scattering in the spectrophotometer.

-

Solution: Ensure the DMSO used is anhydrous and high-purity. Increase shaking time to 30 minutes, or gently pipette the mixture up and down.

-

References

-

PureSynth. 35-Diphenyl-1-(M-Tolyl)Formazan 98.0%(HPLC).[1] 1

-

MilliporeSigma. 3,5-Diphenyl-1-(m-tolyl)formazan | 71274-65-2.

-

National Institutes of Health (PMC). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents.[4] 4

Sources

Solvation Dynamics and Assay Optimization for 3,5-Diphenyl-1-(m-tolyl)formazan in Organic Solvents

Executive Summary

In cellular biology and pharmacology, the reduction of tetrazolium salts into colored formazan dyes is a foundational mechanism for assessing cell viability, proliferation, and cytotoxicity. 3,5-Diphenyl-1-(m-tolyl)formazan (CAS: 71274-65-2) is a highly lipophilic, water-insoluble compound generated during these redox assays 1.

A critical failure point in high-throughput screening is the incomplete solubilization of formazan crystals, which leads to severe spectrophotometric artifacts. This whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of 3,5-Diphenyl-1-(m-tolyl)formazan in organic solvents, explains the causality behind optimal solvent selection, and establishes a self-validating experimental protocol to ensure absolute data integrity.

Chemical Profiling & Thermodynamic Basis of Solvation

Structural Hydrophobicity

3,5-Diphenyl-1-(m-tolyl)formazan possesses a molecular weight of 314.39 g/mol and features a highly conjugated backbone flanked by three aromatic rings (two phenyl groups and one meta-tolyl group) 2. Unlike sulfonated tetrazolium derivatives that yield water-soluble products, this specific formazan lacks polar functional groups. The steric bulk of the three aromatic rings restricts molecular rotational freedom, driving the molecules to tightly pack into hydrophobic crystalline lattices that precipitate out of the aqueous culture media 1.

Causality of Solvent Selection

To accurately quantify the dye, the crystalline lattice must be entirely dismantled by a solvent. The choice of solvent is dictated by its dielectric constant and its ability to disrupt intermolecular hydrogen bonding:

-

Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): These aprotic, highly polar solvents are the gold standards. They possess the necessary dipole moments to solvate the conjugated formazan core without altering its spectral absorption peak 3.

-

Acidified Isopropanol: Historically used, but inherently flawed for dense cell cultures. Isopropanol lacks the solvation power to rapidly dissolve large formazan aggregates, often leading to under-reporting of cell viability .

Biochemical reduction of tetrazolium to formazan and subsequent solvent-mediated solubilization.

Quantitative Solubility Data

The table below synthesizes the solubility limits of standard tri-aryl formazans across various organic solvents 4.

| Organic Solvent | Estimated Solubility (mg/mL) | Solvation Mechanism & Practical Notes |

| Dimethyl Sulfoxide (DMSO) | > 50.0 | High dielectric constant disrupts crystal lattice efficiently. The preferred standard for mammalian cell assays. |

| N,N-Dimethylformamide (DMF) | ~ 50.0 | Excellent solvation. Often buffered with SDS to prevent protein coprecipitation in complex biological matrices. |

| Chloroform | ~ 10.0 | Good non-polar solvation, but highly volatile and toxic. Unsuitable for routine microplate spectrophotometry. |

| Acetone | ~ 1.0 | Poor solubility. Rapid evaporation causes concentration artifacts and edge effects in 96-well plates. |

| Acidified Isopropanol | < 1.0 (Variable) | Prone to incomplete dissolution and protein precipitation. Not recommended for dense or highly active cultures. |

Validated Protocol: Self-Validating Solubilization Workflow

To guarantee scientific integrity, experimental protocols must be self-validating. A common error in viability assays is the assumption that adding solvent equates to complete dissolution. Formazan crystals frequently coprecipitate with cellular proteins and lipids, creating a physical barrier that shields the dye from the solvent 3.

Methodological Step-by-Step

Step 1: Media Aspiration (The Causality of Water Removal)

-

Action: Carefully aspirate the aqueous culture media without disturbing the formazan crystals at the bottom of the well.

-

Why: Residual water significantly lowers the dielectric constant of DMSO/DMF, triggering reprecipitation of the formazan and causing pH shifts that alter the absorption spectrum.

Step 2: Addition of Solubilization Buffer

-

Action: Add 100 µL of pure DMSO or a specialized 5% SDS-buffered DMF solution.

-

Why: While DMSO dissolves pure formazan, whole-cell assays contain proteins. SDS acts as a denaturant, dismantling protein-lipid aggregates and allowing the organic solvent to fully access the trapped formazan lattice 3.

Step 3: Mechanical Agitation

-

Action: Place the microplate on an orbital shaker at 200 RPM for 15–30 minutes at room temperature.

-

Why: Convective mass transfer is required to overcome the activation energy of the crystalline dissolution process.

Step 4: Self-Validating Spectrophotometry

-

Action: Read the Optical Density (OD) at 570 nm (Signal) and 700 nm (Background).

-

Why: Formazan absorbs strongly at 570 nm but has zero absorbance at 700 nm. Any signal detected at 700 nm is strictly due to light scattering from undissolved crystals or cellular debris.

-

Validation Rule: Calculate the true signal as OD570−OD700 . If OD700>0.05 , the dissolution is incomplete, and further agitation or solvent optimization is mandatory.

Step-by-step experimental workflow for formazan solubilization and spectrophotometric validation.

Troubleshooting & Optimization

-

Signal Decay Over Time: Formazan solutions in unbuffered organic solvents can degrade if exposed to light or acidic pH. If readings cannot be taken immediately, utilize an ammonia-buffered solvent (pH 10.0) to stabilize the colorimetric signal for up to 24 hours 3.

-

High Background Noise: If the OD700 remains persistently high despite DMSO addition, it indicates severe protein coprecipitation. Switch immediately to the 5% SDS-buffered DMF protocol to denature the interfering matrices.

References

- Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives SciSpace / ScienceDirect

- Improved Formazan Dissolution for Bacterial MTT Assay PMC - NIH

- MTT Formazan powder 57360-69-7 Sigma-Aldrich

- Cell Density and Solvent Are Critical Parameters Affecting Formazan Evalu

- 3,5-DIPHENYL-1-(M-TOLYL)FORMAZAN CAS 71274-65-2 ChemicalBook

Sources

An In-depth Technical Guide to the Physical Characteristics of m-Tolyltetrazolium Red Formazan

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the realm of cellular and drug discovery research, the accurate assessment of cell viability and metabolic activity is paramount. Tetrazolium salts and their resulting formazan crystals are central to these colorimetric assays. While the specific nomenclature "m-Tolyltetrazolium Red Formazan" is not standard in widely available literature, it suggests a derivative of the well-established class of formazan dyes. This guide will provide an in-depth technical overview of the physical characteristics of a closely related and extensively studied compound: the formazan dye derived from the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The principles and data presented here serve as a robust proxy and a foundational resource for understanding the behavior of red formazan dyes in experimental settings.

Chemical Identity and Structure

The formazan is the product of the reduction of a tetrazolium salt. In the case of the widely used MTT assay, the yellow tetrazolium salt is converted by metabolically active cells into a deep purple, water-insoluble formazan.[1] This transformation involves the cleavage of the tetrazolium ring by mitochondrial dehydrogenases.[2]

The chemical structure of MTT formazan reveals a complex aromatic molecule. The core structure consists of a formazan chain (-N=N-C=N-NH-) with phenyl and dimethylthiazolyl substitutions.

Molecular Formula: C₁₈H₁₇N₅S[3]

Molecular Weight: 335.43 g/mol

Chemical Structure of MTT and its Formazan Product

Caption: Reduction of MTT to its corresponding formazan.

Core Physical Characteristics

The physical properties of the formazan crystals are critical to the design and execution of cell viability assays. These characteristics dictate the choice of solvents for solubilization and the parameters for accurate spectrophotometric measurement.

| Physical Characteristic | Value/Description | Source(s) |

| Appearance | Dark purple to black crystalline powder. | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, isopropanol, and a mixture of DMSO and acidified isopropanol.[3][5][6] | |

| Molar Absorptivity (ε) | In dimethylformamide (DMF), the molar extinction coefficient is approximately 18,100 M⁻¹cm⁻¹ at 513 nm. The absorbance in DMSO is about 1.3 times that in neat isopropanol.[7] | |

| Melting Point | Not definitively reported in the reviewed literature. | |

| Boiling Point | 493.1°C at 760 mmHg | [3] |

| Flash Point | 252°C | [3] |

Spectral Properties

The utility of formazan in colorimetric assays is entirely dependent on its ability to absorb light in the visible spectrum. The resulting colored solution's absorbance is directly proportional to the number of viable, metabolically active cells.

Absorption Spectrum: The dissolved formazan solution exhibits a characteristic broad absorption peak in the visible range, typically between 500 and 600 nm.[1] The exact wavelength of maximum absorbance (λmax) can be influenced by the solubilization solvent.[6] For most applications using DMSO as the solvent, the absorbance is measured at or around 570 nm .[1] A reference wavelength, often 630 nm or higher, is sometimes used to correct for background absorbance.[1]

The pH of the solubilization solution can also impact the absorption spectrum. At a more alkaline pH (e.g., 10.5), a single, more intense absorption maximum at 570 nm is observed, which can enhance the sensitivity of the assay.

Experimental Workflow for Spectral Analysis

Caption: Workflow for measuring formazan absorbance.

Synthesis and Formation

The synthesis of the parent tetrazolium salt is a multi-step chemical process. For instance, the synthesis of 2,3,5-triphenyltetrazolium chloride involves the reaction of phenylhydrazine and benzaldehyde to form benzylidene-phenylhydrazone, which is then reacted with a diazonium salt.[8] The synthesis of m-toluoyl chloride, a potential precursor for a tolyl-substituted tetrazolium salt, can be achieved by reacting m-toluic acid with thionyl chloride in an organic solvent.[9]

The formazan itself is not typically synthesized for direct use in assays but is rather formed in situ from the tetrazolium salt by cellular enzymes.[1] However, for research purposes, formazan can be prepared by the chemical reduction of the corresponding tetrazolium salt, for example, using sodium ascorbate.[10]

Practical Considerations for the Researcher

Solubilization is Key: The insoluble nature of the formazan crystals necessitates a solubilization step before absorbance can be measured.[1] Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for this purpose.[5][6] Other options include acidified isopropanol or solutions containing detergents like sodium dodecyl sulfate (SDS).[5] The choice of solvent can impact the sensitivity and reproducibility of the assay.[5]

Protocol for Formazan Solubilization (MTT Assay):

-

After incubating cells with the tetrazolium salt solution (e.g., MTT), carefully remove the medium without disturbing the formazan crystals.

-

Add an appropriate volume of solubilization solvent (e.g., DMSO) to each well.

-

Mix thoroughly to ensure complete dissolution of the formazan crystals. This may require gentle agitation or shaking.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Stability and Storage: The formazan product, once solubilized, should be protected from light to prevent degradation. The color of the solubilized formazan is generally stable for a few hours at room temperature, allowing for flexibility in measurement timing. For longer-term storage of the tetrazolium salt solution, it is recommended to store it at -20°C.[1]

Logical Relationship in Cell Viability Assays

Caption: The causal chain in a formazan-based viability assay.

References

- Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer research, 48(3), 589-601.

- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

- Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). In vitro viability and cytotoxicity testing and same-well multi-parametric combinations. In Methods in molecular biology (Vol. 563, pp. 307-324). Humana Press.

- Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Basic colorimetric proliferation assays: MTT, WST, and resazurin. In Methods in molecular biology (Vol. 1601, pp. 1-17). Humana Press.

- Shandong Kaisheng New Materials Co., Ltd. (2016). Synthesis technology of m-toluoyl chloride. Google Patents.

-

Witty, M. (2010). The process for 2,3,5-triphenyltetrazolium chloride synthesis, an intellectual property seized immediately after World War II. IDEALS. Retrieved from [Link]

- Zhang, C., et al. (2016). Costunolide, an active sesquiterpene lactone, induced apoptosis via ROS-mediated ER stress and JNK pathway in human U2OS cells. Biomedicine & Pharmacotherapy, 80, 253-259.

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. guidechem.com [guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scielo.br [scielo.br]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. ideals.illinois.edu [ideals.illinois.edu]

- 8. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]

- 9. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.sangon.com [store.sangon.com]

quantum chemical calculations for formazan derivatives

An In-Depth Technical Guide: Quantum Chemical Calculations for Formazan Derivatives: A Methodological Framework for Drug Discovery and Materials Science

Authored by: Gemini, Senior Application Scientist

Abstract

Formazan derivatives represent a versatile class of compounds with profound significance across various scientific domains, most notably in pharmacology and materials science.[1] Their rich pharmacological profile, including anticancer, anti-HIV, antimicrobial, and anticonvulsant activities, makes them prime candidates for drug development.[2][3] The characteristic intense coloration of formazans, arising from π–π* and n–π* electronic transitions within their unique azo-hydrazone chromophore, underpins their use as dyes and sensors.[2][4][5] The utility of these molecules is deeply rooted in their complex electronic structure, conformational flexibility, and propensity for tautomerism. Understanding these properties at a molecular level is paramount for rational design and optimization. This guide provides a comprehensive framework for employing quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the structure-property relationships of formazan derivatives, thereby accelerating their application in modern research.

The Formazan Core: A Quantum Mechanical Perspective

The foundational structure of a formazan is the −N=N−C=N−NH− chain. This conjugated system is not rigid; it exists as a dynamic equilibrium of several tautomers and conformers, which dictates its chemical behavior and physical properties. A key feature is the formation of a stable six-membered pseudo-aromatic ring via an intramolecular hydrogen bond, which significantly influences its planarity and electronic distribution.[6]

Computational chemistry provides an indispensable toolkit for probing these subtleties. By solving the Schrödinger equation (approximated in DFT), we can predict molecular geometries, relative energies of isomers, electronic transition energies (color), and various reactivity descriptors with high accuracy.[7] This in silico approach allows for the high-throughput screening of virtual libraries and provides mechanistic insights that are often difficult to obtain through experimentation alone.

The Challenge of Tautomerism

A primary challenge in studying formazans is their tautomerism, typically involving the migration of the N-H proton.[4][5][6] The relative stability of these tautomers can be influenced by substitution patterns and the solvent environment.[8] Predicting the predominant tautomer in a given condition is critical, as different tautomers can exhibit vastly different biological activities and spectral properties. Quantum chemical calculations are the state-of-the-art method for predicting tautomer ratios by accurately computing the relative Gibbs free energies of all possible forms.

The Computational Workflow: A Validating System

A robust computational protocol is a self-validating system. Each step confirms the validity of the previous one, ensuring the final results are physically and chemically meaningful. The following workflow is designed to provide a reliable and comprehensive analysis of a formazan derivative.

Caption: A validated computational workflow for formazan derivatives.

Experimental Protocols: A Step-by-Step Guide

This section details the practical steps for executing the computational workflow. We will use the popular Gaussian software suite as an example, but the principles are transferable to other quantum chemistry packages like ORCA or PySCF.[9][10][11]

Protocol 3.1: Ground State Geometry Optimization and Verification

The goal here is to find the lowest energy structure (the most stable 3D arrangement of atoms) for the formazan molecule.

-

Structure Input:

-

Build the formazan derivative in a molecular editor (e.g., GaussView, Avogadro). Ensure the correct initial connectivity and basic 3D structure.

-

Save the structure as a Gaussian input file (.gjf or .com).

-

-

Calculation Setup (Gaussian Input):

-

Causality:

-

#p OPT FREQ: This keyword requests a geometry optimization (OPT) followed by a frequency calculation (FREQ) in the same job. This is crucial for efficiency and ensures the frequencies are calculated for the final optimized structure.

-

B3LYP/6-311+G(d,p): This specifies the level of theory. B3LYP is a widely used hybrid functional that offers a good balance of accuracy and computational cost for organic molecules.[12] The 6-311+G(d,p) basis set is a Pople-style, triple-zeta basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms, which are essential for accurately describing the delocalized electrons and non-covalent interactions in formazans.[12]

-

SCRF=(PCM,Solvent=Ethanol): This incorporates the effect of a solvent (ethanol in this case) using the Polarizable Continuum Model (PCM).[7] Solvent effects can significantly alter geometries and relative energies and should almost always be included for comparison with experimental solution-phase data.[13]

-

-

-

Execution and Validation:

-

Run the calculation using Gaussian.

-

Upon completion, open the output file (.log or .out).

-

Trustworthiness Check: Search for the line "Frequencies --". A true energy minimum will have zero imaginary frequencies (listed as negative values). If one is found, the structure is a transition state (a saddle point), not a minimum, and requires further investigation (see Protocol 3.2).

-

Protocol 3.2: Tautomer Energy Comparison

This protocol determines the relative stability of different formazan tautomers.

-

Initial Structures: Create input files for each plausible tautomer (e.g., Tautomer A and Tautomer B).

-

Optimization: Perform the geometry optimization and frequency analysis for each tautomer separately using the exact same level of theory as described in Protocol 3.1.

-

Energy Extraction: From each output file, locate the "Sum of electronic and thermal Free Energies". This value (in Hartrees) is the Gibbs free energy (G).

-

Relative Energy Calculation:

-

ΔG = (G_Tautomer_B - G_Tautomer_A) * 627.509 kcal/mol

-

A positive ΔG means Tautomer B is less stable than Tautomer A.

-

Causality: We use Gibbs free energy because it accounts for enthalpy and entropy at a given temperature, providing the most accurate prediction of the equilibrium state in solution.[14]

-

Caption: Energy relationship between formazan tautomers and the transition state.

Protocol 3.3: Simulating UV-Vis Absorption Spectra

This protocol predicts the electronic transitions that give formazans their color.

-

Input Preparation: Use the optimized geometry of the most stable tautomer from Protocol 3.1.

-

Calculation Setup (Gaussian Input):

-

Causality:

-

TD(NStates=30,Singlets): This is the keyword for a Time-Dependent DFT calculation, requesting the first 30 singlet excited states.[11] This is usually sufficient to cover the visible and near-UV range.

-

CAM-B3LYP: For excited states, especially those with potential charge-transfer character common in dye molecules, long-range corrected functionals like CAM-B3LYP or ωB97XD often provide more accurate results than standard hybrid functionals like B3LYP.[15]

-

Geom=Check Guess=Read: This tells Gaussian to read the previously optimized geometry and wavefunction from the checkpoint file (.chk), avoiding redundant calculations.

-

-

-

Analysis:

-

The output file will list the excited states, their excitation energies (in eV and nm), and their oscillator strengths (f).

-

The transitions with the largest oscillator strengths correspond to the most intense peaks in the experimental spectrum. The lowest energy transition with a high f value is typically the λmax.

-

Software like GaussSum or by-hand plotting can be used to broaden these transitions into a simulated spectrum for easier comparison with experimental data.[6]

-

Data Presentation and Interpretation

Effective data presentation is key to extracting meaningful insights.

Table 1: Comparison of Calculated vs. Experimental λmax for a Formazan Derivative

| Level of Theory | Solvent (PCM) | Calculated λmax (nm) | Experimental λmax (nm) | Deviation (%) |

| B3LYP/6-311+G(d,p) | Ethanol | 502 | 485 | +3.5 |

| PBE1PBE/6-311+G(d,p) | Ethanol | 495 | 485 | +2.1 |

| CAM-B3LYP/6-311+G(d,p) | Ethanol | 488 | 485 | +0.6 |

| M06-2X/6-311+G(d,p) | Ethanol | 481 | 485 | -0.8 |

Data is illustrative, based on typical performance trends found in literature.[6][15]

Interpretation: The table clearly demonstrates that for this class of molecules, the CAM-B3LYP functional provides the best agreement with experimental data for electronic transitions. This self-validating process—benchmarking against known data—builds confidence in the predictive power of the chosen computational model for novel, uncharacterized derivatives.

Frontier Molecular Orbitals (FMOs)

Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is related to the molecule's chemical reactivity and the energy of the first electronic transition.[16] Visualizing these orbitals reveals the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO), which is fundamental for understanding reaction mechanisms and designing molecules with specific electronic properties.

Conclusion and Authoritative Grounding

Quantum chemical calculations provide a powerful, predictive framework for investigating the complex world of formazan derivatives. By following a systematic and self-validating workflow, researchers can reliably determine stable structures, predict spectroscopic properties, and calculate reactivity descriptors. This in-depth molecular understanding is critical for the rational design of new formazan-based drugs, sensors, and materials. The choice of functional and basis set must be carefully considered and, where possible, benchmarked against experimental data to ensure the trustworthiness of the results.[14] This guide provides the foundational protocols and theoretical justification to empower researchers in chemistry and drug development to leverage computational modeling for accelerated discovery.

References

-

Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2017). Functionalized formazans: A review on recent progress in their pharmacological activities. Archiv der Pharmazie, 350(1-2), 1600238. [Link]

-

Khan, S. A., Rizwan, K., Shahid, S., & Amjad, H. (2020). Synthesis, DFT, computational exploration of chemical reactivity, molecular docking studies of novel formazan metal complexes and their biological applications. Applied Organometallic Chemistry, 34(3), e5477. [Link]

-

King, R. A., & Murrin, C. B. (2004). A Computational Study of the Structure and Synthesis of Formazans. The Journal of Physical Chemistry A, 108(22), 4950–4956. [Link]

-

Aljamali, N. M. (2020). Review on Preparation and Applications of Formazan Compounds. International Journal of Toxicological and Pharmacological Research, 12(2), 1-11. [Link]

-

Kadhim, A. J., & Aljamali, N. M. (2020). Review on Preparation and Applications of Formazan Compounds. ResearchGate. [Link]

-

Montenegro, H., et al. (2003). Hydrosoluble formazan XTT: its application to natural products drug discovery for Leishmania. Journal of Microbiological Methods, 55(3), 813-816. [Link]

-

Wisdomlib. (2025). Formazan compounds: Significance and symbolism. Wisdomlib. [Link]

-

Türkoğlu, G., & Çinar, M. E. (2017). Experimental and computational studies on the absorption properties of novel formazan derivatives. Turkish Journal of Chemistry, 41(5), 710-727. [Link]

-

Hatem, O. A., et al. (2023). Synthesis, characterization of new formazan derivatives and study of biological and anticancer activity. AIP Conference Proceedings, 2845(1). [Link]

-

Khan, S. A., et al. (2019). Synthesis, DFT, computational exploration of chemical reactivity, molecular docking studies of novel formazan metal complexes and their biological applications. ResearchGate. [Link]

-

Wortmann, S., Kutta, R. J., & Nuernberger, P. (2022). Monitoring the photochemistry of a formazan over 15 orders of magnitude in time. Frontiers in Chemistry, 10, 983342. [Link]

-

O'Donoghue, C. (2019). Characterization of Tetrazolium Salts and Formazans using Computational Chemistry for Radiochromic Dosimetry. Electronic Thesis and Dissertation Repository. [Link]

-

Glavaš-Obrovac, L., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. International Journal of Molecular Sciences, 23(2), 949. [Link]

-

Viskolcz, B. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Theoretical and Computational Science. [Link]

-

da Silva, A. B. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 227. [Link]

-

Manohara-Ai, et al. (2023). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. GitHub. [Link]

-

SB. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link]

-

Wang, Y., et al. (2013). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. ResearchGate. [Link]

-

Rowan. (n.d.). Tautomer Search. Rowan. [Link]

-

Carlotti, B. (2020). TD-DFT Prediction of the Intermolecular Charge-Transfer UV-Vis Spectra of Viologen Salts in Solution. Computation, 8(4), 98. [Link]

-

Dmitruk, A., et al. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. Toxins, 14(1), 54. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Functionalized formazans: A review on recent progress in their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring the photochemistry of a formazan over 15 orders of magnitude in time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF · GitHub [github.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Chemistry and Biology of Formazan Compounds: A Comprehensive Technical Guide

Executive Summary

Formazans, characterized by their highly conjugated nitrogen-rich backbone [R−N=N−C(R')=N−NH−R"], represent a historically significant and chemically versatile class of organic compounds[1]. Known for their intense coloration and dynamic redox properties, formazans have transitioned from early synthetic curiosities to indispensable tools in modern molecular biology and coordination chemistry. This whitepaper explores the historical discovery, structural mechanics, synthetic protocols, and biological applications of formazan compounds, providing a rigorous foundation for researchers and drug development professionals.

Historical Genesis: From "Neue Verbindung" to Biological Staple

The discovery of formazans dates back to 1875 when Friese reacted benzene diazonium nitrate with nitromethane, yielding a cherry-red substance he termed "Neue Verbindung" (new compound)[2]. The exact structural nature of these compounds remained elusive until 1892, when von Pechmann, alongside Bamberger and Wheelwright independently, elucidated the characteristic azo-hydrazone chain[1].

In 1894, von Pechmann and Runge achieved a critical milestone by oxidizing a formazan to produce the first tetrazolium salt[2]. This reversible redox relationship laid dormant in biological applications until 1941, when Kuhn and Jerchel demonstrated that living cells could reduce colorless tetrazolium salts back into intensely colored formazans[3]. This discovery pioneered the use of formazans as vital indicators of cellular metabolic activity, culminating in the development of the MTT assay by Mosmann in 1983, which revolutionized high-throughput cell viability screening[4].

Structural Chemistry and Mechanistic Properties

Formazans exhibit a high degree of tautomeric and conformational flexibility[1]. The alternating double bonds within the backbone allow for four primary geometric isomers: syn, s-cis; syn, s-trans; anti, s-cis; and anti, s-trans[1]. In solution, 1,3,5-triarylformazans predominantly exist in a pseudo-six-membered ring conformation stabilized by intramolecular hydrogen bonding between the terminal nitrogen atoms[5].

Upon deprotonation, formazans yield formazanates , monoanionic chelating N-donor ligands structurally analogous to β-diketiminates. These formazanate ligands form highly stable, intensely colored complexes with transition metals (e.g., Cu, Co, Ni, Zn, Fe)[1]. The low-lying frontier orbitals of formazanates enable them to stabilize reactive species and exhibit rich redox activity, making them highly attractive for modern catalytic applications[6].

Synthesis Protocols: The Diazonium-Hydrazone Coupling

The most robust and widely employed method for synthesizing formazans is the coupling of aryldiazonium salts with active carbon compounds, such as hydrazones. This modular approach allows for the generation of diverse formazan libraries.

Protocol: Synthesis of 1,3,5-Triphenylformazan

-

Step 1: Diazotization. Dissolve aniline (1.0 eq) in aqueous HCl. Cool the solution to 0–5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise.

-

Causality: Maintaining the temperature strictly below 5 °C is critical to prevent the highly unstable electrophilic diazonium ion from degrading into phenol and nitrogen gas[7].

-

-

Step 2: Hydrazone Preparation. In a separate flask, condense benzaldehyde with phenylhydrazine in ethanol to yield benzaldehyde phenylhydrazone.

-

Step 3: Electrophilic Coupling. Dissolve the hydrazone in a basic solvent system (e.g., pyridine or aqueous NaOH/ethanol). While maintaining the temperature at 0–5 °C, add the cold diazonium salt solution dropwise to the hydrazone solution.

-

Causality: The basic medium deprotonates the hydrazone, significantly enhancing its nucleophilicity. This drives the electrophilic attack by the diazonium nitrogen to form the azo-hydrazone intermediate.

-

-

Step 4: Isolation. Stir the mixture for 2 hours. Neutralize if necessary, filter the intensely colored precipitate, wash with cold water, and recrystallize from ethanol to obtain pure formazan crystals.

Chemical workflow for synthesizing formazan compounds via diazonium-hydrazone coupling.

Biological Applications: The Tetrazolium-Formazan Redox System

The reduction of tetrazolium salts to formazans is the cornerstone of in vitro cell viability, proliferation, and cytotoxicity assays[4]. The most ubiquitous of these is the MTT assay.

Protocol: MTT Cell Viability Assay

-

Step 1: Cell Treatment. Seed cells in a 96-well plate and expose them to the experimental compound for the desired duration.

-

Step 2: MTT Incubation. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a final concentration of 0.5 mg/mL. Incubate for 1–4 hours at 37 °C.

-

Causality: Viable cells internalize the MTT. NAD(P)H-dependent oxidoreductases (primarily mitochondrial succinate dehydrogenase) cleave the tetrazole ring, reducing the water-soluble yellow MTT into insoluble purple formazan crystals[8].

-

-

Step 3: Solubilization. Aspirate the culture medium and add a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Causality: Because MTT formazan is insoluble in aqueous media, it forms intracellular needle-like crystals. The organic solvent lyses the lipid membranes and dissolves the formazan, creating a homogenous colored solution required for accurate spectrophotometry[9].

-

-

Step 4: Quantification. Measure the absorbance at 570 nm using a microplate reader. The optical density is directly proportional to the number of metabolically active cells[9].

Cellular mechanism of MTT reduction to formazan for viability quantification.

Data Presentation: Evolution of Tetrazolium Salts

To overcome the insolubility of MTT formazan, next-generation tetrazolium salts were developed with sulfonate groups that yield water-soluble formazans, eliminating the solubilization step[4].

| Tetrazolium Salt | Formazan Solubility | Absorbance Max (nm) | Key Characteristics & Applications |

| MTT | Insoluble | 570 | Gold standard; requires DMSO solubilization step[9]. |

| MTS | Soluble | 490 | Requires an intermediate electron acceptor (PMS)[9]. |

| XTT | Soluble | 475 | Yields highly soluble orange formazan; used in high-throughput screens. |

| WST-1 | Soluble | 440 | Highly sensitive; broad linear range for proliferation assays. |

| NBT | Insoluble | 560 | Used in histochemistry and detection of reactive oxygen species (ROS)[4]. |

Modern Frontiers: Formazanates in Therapeutics and Catalysis

Beyond their role as biological stains, formazans are actively investigated in drug discovery. Recent studies have designed tetrazolium-based prochelators that undergo intracellular reduction in mammalian cells to release metal-binding formazan ligands[7]. These formazan chelators stabilize low-spin Fe(II) centers, exhibiting targeted antiproliferative activity against cancer cell lines while sparing nonmalignant fibroblasts[7].

Furthermore, the coordination chemistry of formazanates has expanded into the synthesis of novel catalysts, where their highly delocalized π-systems and tunable electronic properties are utilized in transition-metal-mediated transformations.

Conclusion

From their serendipitous discovery in the 19th century to their critical role in modern oncology and cell biology, formazan compounds represent a triumph of chemical utility. By understanding the causal mechanisms of their synthesis and redox behavior, researchers can continue to leverage the tetrazolium-formazan system to drive innovations in high-throughput screening, bioimaging, and metallodrug development.

Sources

- 1. Formazan - Wikipedia [en.wikipedia.org]

- 2. Tetrazolium salts and formazans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,5-Diphenyl-1-(1-naphthyl)formazan | 1719-72-8 | Benchchem [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Photochemical and Redox Dynamics of Triarylformazans: A Technical Guide for Molecular Design and Drug Development

Executive Summary

Triarylformazans are a highly versatile class of organic compounds characterized by their intense coloration, profound redox activity, and unique photochromic properties. In the realm of drug development and molecular diagnostics, their ability to transition between oxidized tetrazolium salts and reduced formazan dyes forms the backbone of high-throughput cell viability screening. Concurrently, their dynamic photoisomerization makes them prime candidates for advanced photoswitches and molecular sensors.

This whitepaper synthesizes the mechanistic photochemistry, substituent-driven spectral tuning, and redox biology of triarylformazans. By bridging theoretical chemistry with field-proven experimental protocols, this guide provides a self-validating framework for deploying formazan-based systems in modern research.

Mechanistic Photochemistry: The Photoisomerization Cascade

The hallmark of 1,3,5-triarylformazans is their robust photochromism, which is driven by sequential isomerization events. In their stable ground state, these molecules exist predominantly as the "Red I" isomer, stabilized by a strong intramolecular hydrogen bond that creates a quasi-aromatic six-membered chelate ring[1].

When irradiated with visible or near-UV light, the molecule undergoes a π−π∗ transition. The excitation breaks the hydrogen bond, triggering an E/Z isomerization around the N=N double bond to form the "Yellow I" isomer. Subsequent irradiation can induce a syn−anti isomerization around the C=N bond of the hydrazone group, yielding the "Yellow II" isomer.

As an application scientist, understanding the causality of solvent choice here is critical. The thermal relaxation of Yellow I back to Red I is highly sensitive to the solvent environment. In non-polar solvents like anhydrous toluene, the half-life of Yellow I is astonishingly long (e.g., ~44.5 hours at 25 °C) because the absence of external hydrogen-bond donors/acceptors forces the molecule to overcome a higher activation barrier to reform the intramolecular hydrogen bond.

Photoisomerization pathways of 1,3,5-triphenylformazan between Red and Yellow isomers.

Structural Tuning: Substituent Effects and Metal Coordination

The optical and electrochemical properties of triarylformazans can be finely tuned via rational substitution on the aryl rings.

-

Electronic Effects: The introduction of electron-withdrawing groups (e.g., −NO2 , −COOH ) to the phenyl rings induces a hypsochromic (blue) shift in the absorption maximum ( λmax )[1]. Conversely, electron-donating groups cause a bathochromic (red) shift.

-

Coordination Chemistry: Formazans act as excellent ligands. When complexed with boron difluoride ( BF2 ), the resulting triarylformazanate complexes exhibit reversible two-electron redox chemistry, intense fluorescence, and massive Stokes shifts, making them highly valuable for fluorescent imaging[2].

Quantitative Data: Spectral and Redox Properties

| Compound / Modification | State / Complex | Absorption λmax | Key Photochemical/Redox Behavior |

| 1,3,5-Triphenylformazan (TPF) | Red I Isomer (Toluene) | ~490 nm | Stable in dark; undergoes E/Z isomerization upon irradiation. |

| TPF (Photoisomer) | Yellow I / II Isomers | ~405 nm | Reverts to Red I thermally ( t1/2 ~44.5h at 25°C). |

| 3-NO2/COOH Substituted TPF | Ground State | Hypsochromic shift | Blue-shifted due to electron-withdrawing groups[1]. |

| BF2 -Triarylformazanate | Boron Complex | 524 - 544 nm | Highly fluorescent, large Stokes shift, reversible reduction[2]. |

Redox Biology: The Tetrazolium-Formazan Axis in Drug Screening

In pharmaceutical drug development, the redox relationship between colorless/pale tetrazolium salts (e.g., TTC, MTT, WST-1) and deeply colored formazans is the gold standard for quantifying cell viability and proliferation.

The Causality of the Assay: Tetrazolium salts like 2,3,5-Triphenyltetrazolium chloride (TTC) are water-soluble and readily permeate cell membranes[3]. Inside a living cell, active mitochondrial oxidoreductases (dependent on NAD(P)H) donate electrons to the tetrazole ring. This reduction breaks the ring, yielding a deeply colored, highly hydrophobic formazan molecule that crystallizes inside the cell[3]. Because dead cells lack active metabolism, they cannot perform this reduction. Thus, the quantity of formazan produced is directly proportional to the number of viable cells.

Mechanistic workflow of the Tetrazolium/Formazan cell viability assay in drug screening.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols have been designed with built-in self-validation checkpoints.

Protocol A: Photochemical Switching and Kinetic Analysis of TPF

Objective: To isolate and measure the thermal relaxation kinetics of 1,3,5-triphenylformazan.

-

Preparation: Dissolve TPF in anhydrous toluene to a final concentration of 10 µM.

-

Causality: Anhydrous toluene is strictly required. Trace water or polar impurities will act as hydrogen-bond donors, drastically accelerating the thermal back-reaction and skewing kinetic data.

-

-

Self-Validation Checkpoint: Measure the baseline UV-Vis spectrum. A distinct peak must be present at ~490 nm (Red I), with near-zero absorbance at 405 nm.

-

Irradiation: Irradiate the cuvette using a 490 nm LED source for 5 minutes to establish a photostationary state.

-

Observation: Observe the hypsochromic shift. The solution will visibly transition from red to yellow, and the spectrophotometer will show a new peak at ~405 nm.

-

Kinetic Tracking: Turn off the light source. Monitor the decay of the 405 nm peak and the recovery of the 490 nm peak over 48 hours in complete darkness at a controlled 25 °C. Fit the decay curve to a first-order exponential to calculate the half-life.

Protocol B: Tetrazolium-to-Formazan High-Throughput Viability Assay (MTT)

Objective: To quantify the cytopathic effect of a drug candidate using redox-active tetrazolium.

-

Cell Seeding: Seed target cells in a 96-well plate and incubate overnight. Treat with a serial dilution of the drug candidate for 48 hours.

-

Reagent Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well. Incubate at 37 °C for 2 to 4 hours.

-

Self-Validation Checkpoint: Inspect the plate under a bright-field microscope. Viable control wells must show distinct, needle-like purple formazan crystals localized intracellularly. If crystals are extracellular, the reagent may have degraded prematurely.

-

Solubilization: Carefully aspirate the culture media to avoid disturbing the crystals. Add 100 µL of pure DMSO (or acidified SDS) to each well.

-

Causality: The triarylformazan product is highly hydrophobic due to its uncharged aryl rings. Solubilization is mandatory to create a homogenous solution for accurate Beer-Lambert law quantification.

-

-

Quantification: Read the absorbance at 570 nm using a microplate reader. Subtract background absorbance at 650 nm to correct for cellular debris.

References

- Source: acs.

- Source: researchgate.

- Source: lookchem.

- Source: acs.

Sources

Methodological & Application

Application Notes: Utilizing 3,5-Diphenyl-1-(m-tolyl)formazan in Cell Viability and Cytotoxicity Assays

Introduction: Beyond Conventional Tetrazolium Salts

Colorimetric assays based on the reduction of tetrazolium salts are a cornerstone of cell biology, providing a robust method for assessing cell viability, proliferation, and cytotoxicity.[1] These assays are fundamental in diverse fields, from cancer research and drug discovery to toxicology. The principle lies in the enzymatic reduction of a water-soluble tetrazolium salt into a intensely colored, often water-insoluble, formazan product by metabolically active cells.[2][3] The amount of formazan produced, quantified by absorbance, is directly proportional to the number of viable cells.

While reagents such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, and WST-1 are widely used, the exploration of novel formazan dyes offers opportunities for developing assays with potentially different spectral properties, sensitivities, or applications. This guide focuses on the application of 3,5-Diphenyl-1-(m-tolyl)formazan as the endpoint reporter molecule in a cell viability assay. As this formazan is the reduced product, the assay would utilize its corresponding tetrazolium salt precursor, likely m-Tolyltetrazolium Red .

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to develop and implement a cell viability assay based on this specific formazan. We will delve into the underlying biochemical principles, provide a detailed protocol for implementation, and discuss data interpretation and validation.

The Scientific Principle: A Measure of Metabolic Health

The core of this assay is the bio-reduction of a tetrazolium salt by viable cells. Here is a breakdown of the key scientific principles:

-

Cellular Reductases as Viability Markers: Metabolically active cells maintain a reducing environment, primarily through the production of NAD(P)H by glycolysis and the mitochondrial electron transport chain.[2] Dehydrogenase and reductase enzymes within the cell, particularly in the mitochondria, donate electrons to the tetrazolium salt.[1][3]

-

The Tetrazolium to Formazan Conversion: The tetrazolium salt, in this case, m-Tolyltetrazolium Red, is a pale-colored, water-soluble compound. Upon accepting electrons, its tetrazole ring is cleaved, resulting in the formation of 3,5-Diphenyl-1-(m-tolyl)formazan, a deeply colored, water-insoluble crystalline product.[3][4]

-

Insolubility and Solubilization: Similar to the classic MTT assay, the resulting 3,5-Diphenyl-1-(m-tolyl)formazan is not soluble in water and will precipitate as intracellular and extracellular crystals.[5][6] Therefore, a solubilization step using an organic solvent is necessary to dissolve the formazan before absorbance can be measured accurately.[7]

-

Quantification by Absorbance: The amount of the colored formazan is directly proportional to the number of metabolically active cells. This can be quantified by measuring the absorbance of the solubilized formazan solution at its maximal absorbance wavelength (λmax), which for formazans is typically in the range of 500-600 nm.[8]

Visualizing the Core Mechanism

The following diagram illustrates the fundamental chemical transformation that underpins this cell viability assay.

Caption: The reduction of water-soluble m-Tolyltetrazolium Red to insoluble, colored formazan by cellular reductases.

Comparative Overview of Tetrazolium-Based Assays

To provide context, the table below compares the proposed assay with established methods.

| Feature | MTT Assay | XTT Assay | MTS Assay | Proposed m-Tolyltetrazolium Red Assay |

| Tetrazolium Salt | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | m-Tolyltetrazolium Red |

| Formazan Product | Water-insoluble (purple) | Water-soluble (orange) | Water-soluble (brown) | Water-insoluble (predicted red/brown)[9] |

| Solubilization Step | Required (e.g., DMSO, isopropanol)[7] | Not required | Not required | Required (e.g., DMSO, isopropanol) |

| Detection | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Colorimetric (Absorbance) |

| Advantages | Well-established, cost-effective | Single-step, faster | Single-step, high sensitivity | Potentially novel spectral properties |

| Disadvantages | Requires extra solubilization step, endpoint assay | Can have higher background | Can be more expensive | Requires optimization and validation |

Experimental Protocol: A Guideline for Assay Development

The following protocol is a recommended starting point for using m-Tolyltetrazolium Red in a cell viability assay. It is crucial to optimize parameters such as cell number, reagent concentration, and incubation times for your specific cell type and experimental conditions.

I. Reagent Preparation

-

m-Tolyltetrazolium Red Stock Solution (5 mg/mL):

-

Aseptically prepare a 5 mg/mL solution of m-Tolyltetrazolium Red in sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Warm the DPBS to 37°C to aid dissolution.

-

Mix thoroughly by vortexing.

-

Filter-sterilize the solution through a 0.2 µm filter.

-

Store in light-protected aliquots at -20°C. Note: Avoid repeated freeze-thaw cycles.

-

-

Solubilization Solution:

-

Several options can be tested for optimal performance:

-

Acidified Isopropanol: 0.04 N HCl in isopropanol.

-

Dimethyl Sulfoxide (DMSO): Cell culture grade.

-

SDS Solution: 10% (w/v) sodium dodecyl sulfate in 0.01 M HCl.

-

-

II. Assay Procedure

The workflow for this assay, from cell seeding to data analysis, is outlined below.

Caption: Step-by-step workflow for the m-Tolyltetrazolium Red cell viability assay.

Step-by-Step Method:

-

Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Include wells with medium only for background control.

-

Incubation: Incubate the plate for a sufficient period (e.g., 24 hours) at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

-

Treatment: Add your test compounds (e.g., drugs, toxins) at various concentrations to the appropriate wells. Include vehicle-treated wells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Addition of Tetrazolium Reagent: After the treatment period, add 10 µL of the 5 mg/mL m-Tolyltetrazolium Red stock solution to each well (final concentration of 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells will reduce the tetrazolium salt to formazan crystals. Monitor the formation of the colored precipitate under a microscope.

-

Solubilization of Formazan:

-

Carefully remove the culture medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the chosen Solubilization Solution to each well.

-

-

Dissolution: Place the plate on an orbital shaker for 15-30 minutes, protected from light, to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 500-600 nm using a microplate reader. The exact optimal wavelength should be determined by performing a spectral scan of the solubilized formazan product. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

Data Analysis:

-

Subtract the average absorbance of the medium-only blank wells from all other readings.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the concentration of the test compound to generate dose-response curves and calculate IC₅₀ values if applicable.

-

III. Self-Validating Systems: Essential Controls

To ensure the trustworthiness and accuracy of your results, the following controls are indispensable:

-

No-Cell Control: Culture medium with the tetrazolium reagent and solubilizer. This provides the background absorbance.

-

Vehicle Control: Cells treated with the same solvent used to dissolve the test compound. This represents 100% cell viability.

-

Positive Control (Toxicant): Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay can detect a decrease in viability.

-

Cell Titration: A standard curve of absorbance versus a known number of cells should be generated to determine the linear range of the assay for your specific cell type.

Troubleshooting and Considerations

-

High Background: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium or subtracting the background from a no-cell control.

-

Incomplete Solubilization: If formazan crystals are still visible, increase the shaking time or try a different solubilization agent.

-

Low Signal: The cell number may be too low, or the incubation time with the tetrazolium reagent may be too short. Optimize these parameters.

-

Compound Interference: Some test compounds may directly reduce the tetrazolium salt or interfere with the absorbance reading. Test this by adding the compound to a no-cell control.